molecular formula C11H21N3 B13081301 5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13081301
M. Wt: 195.30 g/mol
InChI Key: GYUDCTVOYNGEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C11H21N3. It is characterized by its imidazo[1,2-a]pyrimidine core structure, which is substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-tert-butyl-6-methylpyrimidine with suitable reagents to form the imidazo[1,2-a]pyrimidine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and catalysts is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various alkylated or halogenated derivatives .

Scientific Research Applications

5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:

Uniqueness

What sets 5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the tert-butyl group at the 5-position may enhance its stability and lipophilicity, while the methyl group at the 2-position can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-tert-butyl-2-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H21N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h8-9H,5-7H2,1-4H3,(H,12,13)

InChI Key

GYUDCTVOYNGEIT-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(CCN=C2N1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.